molecular formula C16H16BrNO4 B13967133 Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate CAS No. 50469-71-1

Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate

Cat. No.: B13967133
CAS No.: 50469-71-1
M. Wt: 366.21 g/mol
InChI Key: FFJDTLVBBHOFJN-UHFFFAOYSA-N
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Description

2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester is a complex organic compound with a unique structure that includes an azulene core substituted with amino, bromo, and ester groups.

Preparation Methods

The synthesis of 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also participate in halogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester can be compared with other azulene derivatives such as:

The presence of the amino, bromo, and ester groups in 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester makes it unique and versatile for various applications .

Properties

CAS No.

50469-71-1

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate

InChI

InChI=1S/C16H16BrNO4/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8H,3-4,18H2,1-2H3

InChI Key

FFJDTLVBBHOFJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC=C2C(=C1N)C(=O)OCC)Br

Origin of Product

United States

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